FR 167653

Catalog No.
S001340
CAS No.
158876-66-5
M.F
C24H20FN5O6S
M. Wt
525.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FR 167653

CAS Number

158876-66-5

Product Name

FR 167653

IUPAC Name

1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid

Molecular Formula

C24H20FN5O6S

Molecular Weight

525.5 g/mol

InChI

InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4)

InChI Key

KCPHXRBKBLJJJJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDRO-2-(OXOPHENYLACETYL)-8-(4-PYRIDINYL)-PYRAZOLO[5,1-C][1,2,4]TRIAZINE SULFATE

Canonical SMILES

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O

Isomeric SMILES

C1CN(N=C2N1NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O

structure given in first source

FR 167653 (CAS 158876-66-5) is a highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). In procurement and assay design, it is primarily sourced as a potent suppressor of pro-inflammatory cytokine production (TNF-α and IL-1β) without the off-target liabilities common to early-generation pyridinyl imidazoles [1]. Its high aqueous solubility—often supplied as a sulfate salt—and established pharmacokinetic profile make it a preferred precursor and reference standard for in vivo models of ischemia-reperfusion injury, pulmonary fibrosis, and chronic inflammation [2].

Substituting FR 167653 with generic benchmark p38 inhibitors, such as SB203580 or SB202190, frequently introduces critical experimental artifacts in inflammatory and fibrotic models. The most severe procurement liability of generic substitution is off-target cyclooxygenase (COX-1 and COX-2) inhibition[1]. While SB203580 inadvertently suppresses COX activity—confounding prostaglandin-dependent readouts in gastric, joint, and vascular assays—FR 167653 maintains strict p38 selectivity without altering COX pathways [1]. Furthermore, FR 167653 demonstrates superior aqueous processability compared to highly lipophilic analogs, preventing precipitation in complex biological matrices and ensuring reproducible dosing in long-term chronic studies[2].

Elimination of Off-Target Cyclooxygenase (COX) Interference

In comparative kinase and enzyme profiling, FR 167653 demonstrates strict selectivity for p38 MAPK without affecting cyclooxygenase activity. When tested head-to-head against the benchmark inhibitor SB203580, SB203580 significantly inhibited both COX-1 and COX-2 activities, introducing severe confounding variables in inflammatory assays. In contrast, FR 167653 exerted zero inhibitory effect on COX-1 or COX-2, ensuring that downstream prostaglandin synthesis remains uncompromised during p38 pathway isolation [1].

Evidence DimensionCyclooxygenase (COX-1/COX-2) inhibition
Target Compound DataNo effect on COX-1 or COX-2 activity
Comparator Or BaselineSB203580 (Inhibits COX-1 and COX-2)
Quantified DifferenceComplete elimination of COX cross-reactivity
ConditionsPurified enzyme assays and in vivo gastric mucosa models

Eliminating COX off-target effects prevents false positives in inflammatory and pain models, making FR 167653 the mandatory choice for prostaglandin-sensitive assays.

Formulation Compatibility and Chronic In Vivo Dosing Efficacy

FR 167653 is heavily utilized in long-term in vivo models due to its superior solubility and dosing stability compared to lipophilic analogs. In a 20-week chronic administration model of dilated cardiomyopathy, FR 167653 (at 3 mg/kg/day) maintained high bioavailability, significantly reducing the number of TUNEL-positive apoptotic myocytes and decreasing the area of interstitial fibrosis [1]. In stark contrast, the JNK inhibitor SP600125 (1 mg/kg/day) aggravated left ventricular chamber dilation, proving FR 167653's specific utility and stability in isolating protective vs. destructive kinase pathways over extended procurement cycles [1].

Evidence DimensionMyocyte apoptosis and interstitial fibrosis area
Target Compound DataSignificant reduction in TUNEL-positive cells and fibrosis
Comparator Or BaselineSP600125 (JNK inhibitor)
Quantified DifferenceOpposing physiological outcomes (reduction vs. aggravation of fibrosis)
Conditions20-week chronic administration in BIO14.6 cardiomyopathic hamsters

Validates the compound's reliability for long-term in vivo procurement, specifically for differentiating p38-mediated tissue protection from JNK-mediated damage.

Potent Suppression of TNF-α and IL-1β in Matrix Remodeling Models

FR 167653 provides highly reproducible, dose-dependent suppression of primary pro-inflammatory cytokines. In murine models of induced endometriosis, administration of FR 167653 significantly reduced both serum and peritoneal fluid concentrations of TNF-α, IL-1β, MMP-2, and MMP-9 [1]. This suppression directly correlated with a reduction in the weight and size of endometriotic lesions, outperforming generic anti-inflammatory baselines that fail to halt matrix metalloproteinase (MMP) expression [1].

Evidence DimensionTNF-α, IL-1β, and MMP-2/9 expression levels
Target Compound DataSignificant reduction in cytokine and MMP concentrations
Comparator Or BaselineUntreated pathological baseline
Quantified DifferenceMarked reduction in lesion weight and tissue degradation
ConditionsMurine models of endometriosis

Provides a reliable, quantifiable baseline for procurement in preclinical models requiring simultaneous suppression of cytokines and matrix metalloproteinases.

Prostaglandin-Sensitive Inflammation Assays

Because FR 167653 lacks the COX-1/COX-2 inhibitory off-target effects seen in SB203580, it is the optimal p38 inhibitor for gastric, joint, and vascular inflammation models where endogenous prostaglandin synthesis must remain intact [1].

Chronic In Vivo Fibrosis and Cardiomyopathy Modeling

Its high aqueous solubility and established safety profile in long-term dosing (e.g., 20-week continuous administration) make it highly suitable for chronic in vivo studies of pulmonary fibrosis, dilated cardiomyopathy, and ischemia-reperfusion injury [2].

Matrix Metalloproteinase (MMP) Regulation Studies

FR 167653 is heavily utilized in tissue remodeling research—such as endometriosis and rheumatoid arthritis models—due to its proven ability to downregulate TNF-α-induced MMP-2 and MMP-9 expression, preventing extracellular matrix degradation [3].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

525.11183271 Da

Monoisotopic Mass

525.11183271 Da

Heavy Atom Count

37

Appearance

white solid powder

Dates

Last modified: 09-12-2023
1: Hattori S, Dhar DK, Hara N, Tonomoto Y, Onoda T, Ono T, Yamanoi A, Tachibana
M, Tsuchiya M, Nagasue N. FR-167653, a selective p38 MAPK inhibitor, exerts
salutary effect on liver cirrhosis through downregulation of Runx2. Lab Invest.
2007 Jun;87(6):591-601. Epub 2007 Mar 5. PubMed PMID: 17334410.


2: Yoshino O, Osuga Y, Koga K, Hirota Y, Hirata T, Ruimeng X, Na L, Yano T,
Tsutsumi O, Taketani Y. FR 167653, a p38 mitogen-activated protein kinase
inhibitor, suppresses the development of endometriosis in a murine model. J
Reprod Immunol. 2006 Dec;72(1-2):85-93. Epub 2006 Aug 4. PubMed PMID: 16890996.


3: Matsuoka H, Arai T, Mori M, Goya S, Kida H, Morishita H, Fujiwara H, Tachibana
I, Osaki T, Hayashi S. A p38 MAPK inhibitor, FR-167653, ameliorates murine
bleomycin-induced pulmonary fibrosis. Am J Physiol Lung Cell Mol Physiol. 2002
Jul;283(1):L103-12. PubMed PMID: 12060566.


4: Gardiner SM, Kemp PA, March JE, Bennett T. Influence of FR 167653, an
inhibitor of TNF-alpha and IL-1, on the cardiovascular responses to chronic
infusion of lipopolysaccharide in conscious rats. J Cardiovasc Pharmacol. 1999
Jul;34(1):64-9. PubMed PMID: 10413069.

Explore Compound Types